molecular formula C11H16N2O2 B148655 2-(N-Boc-Amino)-3-methylpyridine CAS No. 138343-75-6

2-(N-Boc-Amino)-3-methylpyridine

Cat. No.: B148655
CAS No.: 138343-75-6
M. Wt: 208.26 g/mol
InChI Key: MJPLUXLNYQHWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Boc-Amino)-3-methylpyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a methyl group at the 3-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Mechanism of Action

Target of Action

The primary target of 2-(N-Boc-Amino)-3-methylpyridine, also known as 2-(Boc-amino)-3-methylpyridine, is the amine group in various biomolecules . The compound is used as a protecting group for amines, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective protection and deprotection of the amine group, which is crucial in the synthesis of multifunctional targets .

Biochemical Pathways

The Boc protection process affects the biochemical pathways related to the synthesis of multifunctional targets, particularly peptides . The Boc group can be introduced and removed under a variety of conditions, making it a versatile tool in peptide synthesis . It is also resistant to racemization during peptide synthesis, which makes this protocol more applicable in multistep reactions .

Result of Action

The result of the action of this compound is the successful protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in synthetic processes, particularly in the synthesis of peptides . The Boc group can be selectively cleaved by aminolysis , allowing for the controlled deprotection of the amine group.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . The choice of solvent can also impact the efficiency of the process . Furthermore, the use of catalysts can enhance the efficiency of the Boc protection process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-Amino)-3-methylpyridine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts such as Amberlyst-15 in ethanol can also enhance the chemoselectivity of the Boc protection .

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-Amino)-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate (Boc2O) for protection, trifluoromethanesulfonyl anhydride for amidation, and various bases like 2-chloropyridine .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, amidation reactions can produce amides, while oxidation reactions can yield corresponding oxides .

Scientific Research Applications

2-(N-Boc-Amino)-3-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amines such as N-Boc-2-amino-3-methylpyridine and N-Boc-3-amino-2-methylpyridine .

Uniqueness

2-(N-Boc-Amino)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tert-butyl N-(3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLUXLNYQHWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471721
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138343-75-6
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Boc-Amino)-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To di t-butylcarbonate (32.29 g, 147.95 mmol) was added hexane (35 ml) and the solution was refluxed under heating at 80° C. Under refluxing, 2-amino-3-methylpyridine (10.00 g, 92.47 mmol) in ethyl acetate (10 ml) was dropped in a period of 15 minutes. After the mixture was refluxed for 2 hours and cooled to room temperature, thereto was added hexane (20 ml). The resulting crystals were filtered and dried in vacuo to give the subject compound (12.39 g, 64%).
Quantity
32.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-Boc-Amino)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(N-Boc-Amino)-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(N-Boc-Amino)-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(N-Boc-Amino)-3-methylpyridine
Reactant of Route 5
2-(N-Boc-Amino)-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(N-Boc-Amino)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.